ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate
Description
Ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is a carbamate derivative featuring a benzothiazole scaffold substituted with a methoxy group at the 6-position and an ethyl carbamate group at the 2-position. The benzothiazole core is a bicyclic aromatic system comprising a benzene ring fused to a thiazole moiety (sulfur at position 1, nitrogen at position 3). This compound is of interest in medicinal and agrochemical research due to the versatility of benzothiazole derivatives in biological activity .
Properties
IUPAC Name |
ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-3-16-11(14)13-10-12-8-5-4-7(15-2)6-9(8)17-10/h4-6H,3H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIRUMJDKBOSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate has been evaluated for its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit broad-spectrum antibacterial activity. In vitro studies have shown that compounds containing the benzothiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents .
1.2 Anticancer Properties
Benzothiazole derivatives have also been studied for their anticancer effects. This compound has demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression . Case studies have reported promising results in preclinical models, suggesting that this compound could be further explored as a lead compound in cancer therapy.
1.3 Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of benzothiazole derivatives. This compound has shown potential in reducing inflammation markers in vitro and in vivo models. This suggests its utility in treating inflammatory diseases such as arthritis and other chronic conditions .
Agricultural Applications
2.1 Pesticidal Activity
The benzothiazole scaffold is known for its pesticidal properties. This compound has been tested for its efficacy against various agricultural pests, including insects and fungi. Field trials indicate that this compound can effectively reduce pest populations while being safe for non-target organisms . This positions it as a potential alternative to conventional pesticides.
2.2 Plant Growth Regulation
Research has also explored the role of benzothiazole derivatives in promoting plant growth. This compound may enhance seed germination and root development, thereby improving crop yields . These findings warrant further investigation into its application as a biostimulant in agriculture.
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance their properties. Its inclusion can improve thermal stability and mechanical strength of polymers, making them suitable for various industrial applications . This aspect is particularly relevant in developing advanced materials for electronics and packaging.
Summary of Case Studies
Mechanism of Action
The mechanism of action of ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole moiety is known to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 6-Position
Substituents at the 6-position of the benzothiazole ring significantly influence electronic, steric, and biological properties. Key analogs include:
Table 1: Substituent Comparison at the 6-Position
*Calculated based on structural analysis.
- Methoxy (-OCH₃): The target compound’s methoxy group enhances solubility and may moderate reactivity compared to electron-withdrawing groups like nitro (-NO₂) or fluorine (-F).
- Fluorine (-F): Balances electron withdrawal with metabolic stability, as seen in Benthiavalicarb-isopropyl, a commercial pesticide .
- Adamantyl: A bulky substituent that improves lipophilicity and influences solid-state interactions (e.g., S⋯S contacts) .
Carbamate Group Variations
The alkyl chain in the carbamate group affects solubility, metabolic stability, and steric hindrance:
Table 2: Carbamate Group Comparison
Ring Saturation Effects
Saturation of the benzothiazole ring alters aromaticity and biological interactions:
Table 3: Aromatic vs. Hydrogenated Benzothiazole Derivatives
- Aromatic Benzothiazole: Planar structure facilitates interactions with enzymes or receptors via π-π stacking or hydrophobic contacts.
Biological Activity
Ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antitumor, antimicrobial, and other pharmacological properties, supported by various research findings and data tables.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C11H12N2O3S
- Molecular Weight : 252.29 g/mol
- IUPAC Name : this compound
Antitumor Activity
This compound exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that compounds within this class have demonstrated selective cytotoxicity towards tumorigenic cells while sparing normal cells.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| WI-38 VA-13 | 32 | |
| U937 (human monocytes) | 16.23 | |
| B16-F10 (mouse melanoma) | 17.94 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | |
| Streptococcus pyogenes | 0.5–1 μg/mL | |
| Escherichia coli | 50 μg/mL |
These results indicate that the compound may serve as a potential antimicrobial agent against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and cellular processes:
- Inhibition of GSK-3β Activity : The compound has been shown to reduce GSK-3β activity significantly at low concentrations (IC50 = 140 nM), which is crucial in cancer cell proliferation pathways .
- Antiproliferative Effects : Studies indicate that the compound can induce apoptosis in cancer cells, leading to reduced viability and proliferation rates.
Case Studies and Research Findings
Several studies have evaluated the biological activities of derivatives related to this compound:
- Cytotoxicity Studies : A series of derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated varying degrees of effectiveness, with some derivatives exhibiting enhanced activity compared to standard chemotherapeutic agents .
- Antimicrobial Efficacy : In vitro assays demonstrated that compounds similar to this compound possess strong antibacterial properties, particularly against resistant strains of bacteria.
Q & A
Q. What are the common synthetic routes for ethyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate?
The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as 6-methoxy-1,3-benzothiazol-2-amine. Key steps include condensation reactions using acylating agents (e.g., ethyl chloroformate) under reflux conditions in solvents like chloroform. For example, the reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in CHCl₃ yields structurally analogous carbamates . Purification often involves crystallization from ethanol or column chromatography .
Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
Structural confirmation relies on ¹H NMR , ¹³C NMR , and IR spectroscopy to identify functional groups (e.g., carbamate C=O stretch at ~1668 cm⁻¹) . Elemental analysis validates empirical formulas, while X-ray crystallography resolves bond geometries and intermolecular interactions . High-resolution mass spectrometry (HRMS) or exact mass measurements (e.g., 389.045 m/z) further confirm molecular integrity .
Q. What safety precautions are necessary when handling this compound?
Safety protocols include using personal protective equipment (gloves, goggles) and working in a fume hood. Waste must be segregated and disposed via professional hazardous waste services. The compound may pose risks via inhalation or skin contact, necessitating adherence to hazard codes like H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of benzothiazole derivatives?
X-ray diffraction provides atomic-level resolution of bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds, S···S contacts). For example, the crystal structure of a related compound (2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) revealed H-bonded dimers and triclinic packing via N–H···N and C–H···O interactions . Software like SHELXL refines crystallographic models, while WinGX/ORTEP visualizes anisotropic displacement ellipsoids .
Q. How to address contradictory data between spectroscopic and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., solution vs. solid-state conformers). Cross-validation using dynamic NMR or variable-temperature studies can resolve such issues. For instance, crystallographic data might show planar carbamate moieties, while solution NMR reveals rotational flexibility. Computational methods (DFT) can model these differences .
Q. What strategies optimize reaction yields in multi-step syntheses of benzothiazole carbamates?
Key strategies include:
- Catalyst screening : RuCl₃ or Pd catalysts improve coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Temperature control : Reflux in CHCl₃ minimizes side reactions .
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) isolates intermediates .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
SAR studies involve synthesizing analogs with substituent variations (e.g., methoxy → halogen) and testing against biological targets. For example, replacing the adamantyl group in related compounds alters antimicrobial potency . Assays like MIC (minimum inhibitory concentration) or enzyme inhibition (e.g., CK1 kinase) quantify activity .
Q. How do intermolecular interactions influence crystal packing and stability?
Non-covalent interactions (e.g., N–H···N hydrogen bonds, π-π stacking) dictate crystal lattice stability. In 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide, H-bonded dimers form ribbons via C–H···O and S···S contacts (3.62 Å), enhancing thermal stability . Hirshfeld surface analysis quantifies these interactions for predictive crystallography.
Q. How to validate compound purity for pharmacological studies?
Purity is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
